molecular formula C23H28ClN3O B1675240 Libexin CAS No. 982-43-4

Libexin

Numéro de catalogue B1675240
Numéro CAS: 982-43-4
Poids moléculaire: 397.9 g/mol
Clé InChI: ONTOFAWPPHNLML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Libexin, also known as Prenoxdiazine, is a cough suppressant . It acts peripherally by desensitizing the pulmonary stretch receptors, which results in a reduction of cough impulses originating in the lungs . It is indicated for coughs of bronchial origin .

Applications De Recherche Scientifique

Antitussive Applications

Libexin, an antitussive drug, has shown efficacy in various respiratory conditions. It does not depress respiration but rather improves respiratory function values. It is effective in alleviating nocturnal coughing and controlling spastic bronchitis, especially in children. Furthermore, it is beneficial in acute and chronic bronchitis, both preoperatively and postoperatively, and finds use in cardiology, otorhinolaryngology, and pediatrics (Csürös, 1989).

Bitterness Reduction

Research has explored the reduction of bitterness in drugs like Libexine hydrochloride through beta-cyclodextrin complexation. This approach aims to minimize the bitter taste, enhancing the palatability of the drug. The effectiveness of this method depends on the stability of the complex and the amount of cyclodextrin used (Weiszfeiler & Szejtli, 1988).

Phagocytosis Enhancement

A study on the effect of Libexin combinatum, a combination of Libexine and emetine, showed its influence on the phagocytic activity of human polymorphonuclear granulocytes and alveolar macrophages. The study observed an increase in the phagocytic index, indicating an enhanced immune response (Balázs, Szabó, Szerze, & Leövey, 1977).

Potential in Educational Applications

While not directly related to Libexin, research into Interactive Computer-Based Simulations (ICBS) and Laboratory Inquiry-Based Experiments (LIBEs) in physics education could be metaphorically linked to the applications of Libexin in the sense of exploring innovative methods and approaches in different fields. These studies investigated the effects of these educational tools on science teachers' conceptual understanding and attitudes towards physics (Zacharia & Anderson, 2002; Zacharia, 2003).

Propriétés

IUPAC Name

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTOFAWPPHNLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243511
Record name Libexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Libexin

CAS RN

982-43-4
Record name Prenoxdiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=982-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Libexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Libexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENOXDIAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390WW7V7MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Libexin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Libexin
Reactant of Route 3
Reactant of Route 3
Libexin
Reactant of Route 4
Reactant of Route 4
Libexin
Reactant of Route 5
Reactant of Route 5
Libexin
Reactant of Route 6
Reactant of Route 6
Libexin

Citations

For This Compound
139
Citations
C Balázs, M Szabó, P Szerze, A Leövey - European Journal of Clinical …, 1977 - Springer
… libexin combinatum were obtained from the Chinoin Pharmaceutical Factory, Budapest. The effect in vivo of libexine and libexin … The effect in vivo of libexin combinatum was tested in …
Number of citations: 2 link.springer.com
L Csürös - Therapia Hungarica (English Edition), 1989 - europepmc.org
The antitussive Libexin was synthesized in the Research Laboratory of CHINOIN Pharmaceutical and Chemical Works Ltd., Budapest. Observations of the drug in different disease …
Number of citations: 4 europepmc.org
K Harsanyi, L Tardos, I Feher, G Nagy - Bollettino Chimico …, 1973 - europepmc.org
Pharmacologic, clinico-pharmacologic and clinical effects of Libexin. - Abstract - Europe PMC … Pharmacologic, clinico-pharmacologic and clinical effects of Libexin. … [Clinical …
Number of citations: 3 europepmc.org
T Rédey, E Skoda - Therapia Hungarica (English edition), 1967 - pubmed.ncbi.nlm.nih.gov
Clinical use of Libexin, a new peripheral antitussive Clinical use of Libexin, a new peripheral antitussive …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
B Bollabás - Therapia Hungarica (English edition), 1968 - pubmed.ncbi.nlm.nih.gov
Application of libexin in diseases of the respiratory tract Application of libexin in diseases of the respiratory tract …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
P Keszler, E Babanassi - Therapia Hungarica (English Edition), 1968 - europepmc.org
… The role of Libexin combination in the symptomatic treatment of different pulmonary diseases. … Libexin combinatum in the treatment of patients suffering from chronic …
Number of citations: 2 europepmc.org
O Schweiger - Therapia Hungarica (English edition), 1984 - pubmed.ncbi.nlm.nih.gov
The role of Libexin combination in the symptomatic treatment of different pulmonary diseases The role of Libexin combination in the symptomatic treatment of different …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
I Gergely - Therapia Hungarica (English edition), 1978 - pubmed.ncbi.nlm.nih.gov
Libexin combinatum in the treatment of patients suffering from chronic respiratory tract diseases Libexin combinatum in the treatment of patients suffering from chronic respiratory …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
AV Shul'gin, VG Abramova… - Terapevticheskii …, 1975 - pubmed.ncbi.nlm.nih.gov
[Clinical evaluation of the antitussive action of libexin and baltix] [Clinical evaluation of the antitussive action of libexin and baltix] … libexin …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
M Vas, A Kun - Therapia Hungarica (English edition), 1967 - pubmed.ncbi.nlm.nih.gov
A new antitussive (libexin) for geriatric use A new antitussive (libexin) for geriatric use …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.